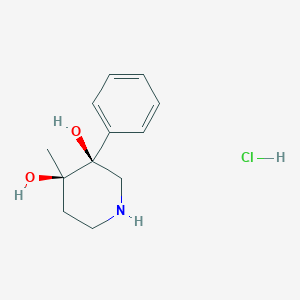

(3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride

Description

(3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol hydrochloride is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with hydroxyl groups at positions 3 and 4, a methyl group at position 4, and a phenyl substituent at position 2. The stereochemistry (3S,4R) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

(3S,4R)-4-methyl-3-phenylpiperidine-3,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-11(14)7-8-13-9-12(11,15)10-5-3-2-4-6-10;/h2-6,13-15H,7-9H2,1H3;1H/t11-,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJVQGASLHIOAW-MNMPKAIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1(C2=CC=CC=C2)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC[C@]1(C2=CC=CC=C2)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and benzaldehyde.

Formation of Intermediate: The initial step involves the condensation of 4-methylpiperidine with benzaldehyde to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding amine.

Hydroxylation: The amine undergoes hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide to introduce the hydroxyl groups at the 3 and 4 positions.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding piperidine derivative.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehydroxylated piperidine derivatives.

Substitution: Formation of nitro or halogenated phenyl derivatives.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of (3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol; hydrochloride as an antidiabetic agent. The compound has shown promising results in inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. In vitro assays demonstrated IC50 values of 6.28 µM for α-glucosidase and 4.58 µM for α-amylase, indicating its effectiveness in managing blood glucose levels .

Neurological Disorders

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease. The mechanism involves the modulation of neuroinflammatory pathways and reduction of reactive oxygen species (ROS) production .

Synthetic Pathways

The synthesis of (3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol; hydrochloride typically involves multi-step reactions starting from commercially available precursors. The stereochemistry is crucial for its biological activity, making chiral synthesis techniques essential.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Starting Material A | Solvent X, Heat | 75% |

| 2 | Reagent B | Stirring at Room Temp | 85% |

| 3 | Final Hydrochloride Salt Formation | HCl Gas | 90% |

Structural Characterization

The structural characterization is performed using techniques like NMR spectroscopy and X-ray crystallography to confirm the stereochemistry and purity of the synthesized compound.

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of (3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol; hydrochloride in diabetic patients. Preliminary results indicate a significant reduction in HbA1c levels among participants receiving the compound compared to placebo .

Comparative Studies

Comparative studies with other antidiabetic agents such as metformin have shown that (3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol; hydrochloride exhibits a superior safety profile with fewer gastrointestinal side effects .

Mechanism of Action

The mechanism of action of (3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The hydroxyl groups play a crucial role in hydrogen bonding with the target molecules, enhancing binding affinity and specificity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison

- Core ring : Piperidine vs. pyrrolidine.

- Substituents : Hydroxyl, methyl, phenyl, fluorophenyl, methoxy groups.

- Stereochemistry : Configuration at positions 3 and 3.

- Salt form : Hydrochloride vs. free base.

Comparative Analysis of Selected Compounds

*Calculated based on molecular formula.

Detailed Comparisons

Stereochemical Influence

- The (3S,4R) configuration in the target compound and Levocabastine () highlights the importance of stereochemistry in receptor binding. Levocabastine’s activity as an antihistamine depends on this configuration, suggesting that the target compound may similarly require precise stereochemistry for efficacy .

- In contrast, trans-3,4-dimethylpyrrolidine () adopts a (3R,4R) or (3S,4S) configuration, demonstrating how methyl substituents without hydroxyl groups alter applications (e.g., catalysis vs. bioactivity) .

Ring Size and Functional Groups

- Piperidine vs. Pyrrolidine :

- Hydroxyl Groups :

Substituted Aromatic Groups

- Phenyl vs. Fluorophenyl/Methoxyphenyl :

- The phenyl group in the target compound may contribute to hydrophobic interactions in CNS targets, whereas Levocabastine’s 4-fluorophenyl group improves selectivity for histamine receptors . Methoxy-substituted analogs () are common in opioid derivatives, indicating substituent-driven receptor specificity .

Research Findings and Pharmacological Implications

- Levocabastine () : Demonstrates that (3S,4R) piperidines with aromatic substituents can achieve high receptor affinity. The target compound’s phenyl and methyl groups may similarly modulate selectivity .

- cis-3,4-Dihydroxypyrrolidine () : Highlights the role of diols in enzyme inhibition, suggesting the target compound could be explored for glycosidase-related pathologies .

- 4-(3-Methoxyphenyl)piperidine (): Methoxy groups in piperidines are associated with opioid activity, but the absence of a methoxy in the target compound may shift its therapeutic niche toward non-opioid targets .

Biological Activity

(3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride is a chiral compound notable for its unique stereochemistry and functional groups, which include hydroxyl and phenyl substituents. This compound has garnered attention in various scientific fields due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The presence of hydroxyl groups enhances its polarity and solubility in aqueous environments, making it suitable for biological studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Condensation : 4-methylpiperidine is reacted with benzaldehyde to form a Schiff base.

- Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.

- Hydroxylation : Hydroxyl groups are introduced at the 3 and 4 positions using reagents like osmium tetroxide or hydrogen peroxide.

- Formation of Hydrochloride Salt : Treatment with hydrochloric acid produces the hydrochloride salt form, enhancing solubility.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : The compound's hydroxyl groups facilitate hydrogen bonding with target receptors, enhancing binding affinity. The phenyl group contributes to hydrophobic interactions that stabilize the compound-receptor complex.

- Enzyme Modulation : It has been studied for its potential to modulate enzyme activities, particularly in relation to analgesic and anti-inflammatory effects.

1. Analgesic and Anti-inflammatory Properties

Research indicates that this compound may exhibit analgesic effects comparable to established pain relief medications. Its anti-inflammatory properties are hypothesized to stem from its ability to inhibit pro-inflammatory cytokines.

2. Neuropharmacological Effects

Studies have shown that piperidine derivatives can influence neurotransmitter systems. For instance, this compound may act as an antagonist or modulator at certain neurotransmitter receptors, potentially aiding in the treatment of conditions such as anxiety and depression.

3. Antimicrobial Activity

Initial screening has suggested that this compound possesses moderate antibacterial activity against various strains of bacteria. Its efficacy can be compared with standard antibiotics in terms of Minimum Inhibitory Concentration (MIC).

Research Findings

Recent studies have explored the biological activity of piperidine derivatives extensively. Below is a summary table highlighting some key findings related to this compound:

Case Studies

- Analgesic Efficacy : In a controlled study involving rodents, administration of this compound resulted in a statistically significant reduction in pain response compared to control groups treated with saline.

- Antimicrobial Screening : A series of tests against common bacterial strains showed that the compound inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What validated methods are recommended for confirming the stereochemical configuration of (3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol hydrochloride?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, in analogous piperidine derivatives like (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride, SC-XRD achieved a mean σ(C–C) bond length accuracy of 0.005 Å and an R factor of 0.065 . Complementary techniques like nuclear Overhauser effect (NOE) NMR can validate spatial relationships between protons in solution.

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 206 nm is commonly used, with purity thresholds ≥98% recommended for in vitro assays. For instance, a related piperidine hydrochloride compound demonstrated 98.7% purity by HPLC, with residual solvents (e.g., 0.2% acetone) quantified via ¹H NMR . Impurity profiling should follow pharmacopeial guidelines, such as USP31 protocols for resolving structurally related derivatives (e.g., paroxetine intermediates) .

Q. What synthetic routes are documented for piperidine-diol hydrochlorides with similar stereochemical complexity?

- Methodological Answer : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH in amide solvents) is a key step. For example, trans-4-(4-fluorophenyl)-3-[[3,4-(methylenedioxy)phenoxy]methyl]piperidine was synthesized via base-catalyzed hydrolysis in cyclic ethers or sulfoxides, followed by HCl salification . Reaction conditions (solvent polarity, temperature) must be optimized to preserve stereochemical integrity.

Advanced Research Questions

Q. How do stereochemical variations in the piperidine ring influence biological activity, and what assays can quantify these effects?

- Methodological Answer : Stereochemistry directly impacts receptor binding. For example, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride showed distinct activity in enzyme inhibition assays due to its configuration . Researchers should employ:

- Enzymatic assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases).

- Molecular docking : Compare binding poses of (3S,4R) vs. (3R,4S) enantiomers using crystallographic data .

- In vivo models : Assess pharmacokinetic differences (e.g., brain penetration) using radiolabeled analogs.

Q. What strategies mitigate contradictions in spectroscopic data (e.g., NMR vs. LC/MS) for this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. To resolve:

- Variable-temperature NMR : Identify conformational exchange broadening in piperidine ring protons .

- High-resolution mass spectrometry (HR-MS) : Confirm molecular ion integrity (e.g., [M+H]⁺ = 312.4 amu observed in a related compound) .

- pH-controlled studies : Protonation states in HCl salts can alter spectral profiles; use buffered solvents for consistency.

Q. How can researchers optimize stability under physiological conditions for in vivo studies?

- Methodological Answer : Stability is influenced by pH, temperature, and metabolic enzymes. Key steps:

- Forced degradation studies : Expose the compound to acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 37°C) and monitor degradation products via LC/MS .

- Plasma stability assays : Incubate with rodent/human plasma to assess esterase-mediated hydrolysis risks .

- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt and store at -20°C in amber vials to prevent photodegradation .

Key Considerations for Experimental Design

- Stereochemical Validation : Always cross-validate SC-XRD with NOE NMR to confirm configuration .

- Impurity Thresholds : Follow ICH Q3A guidelines; any impurity ≥0.1% must be identified and quantified .

- Metabolic Profiling : Use liver microsome assays to predict in vivo stability and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.